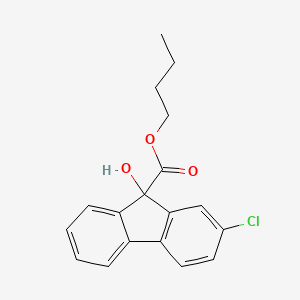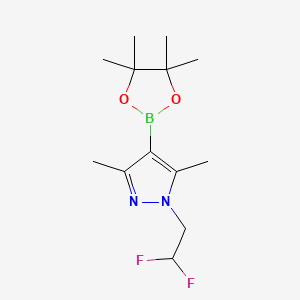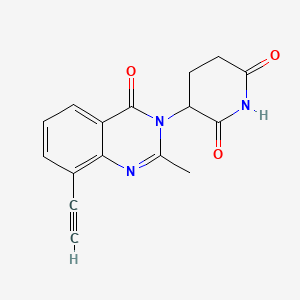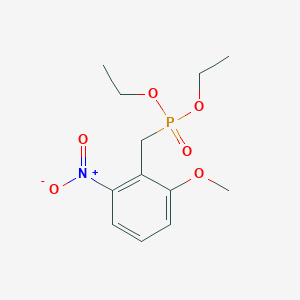![molecular formula C11H16O2 B13710374 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol and contains both hydroxymethyl and ethanol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol typically involves the reaction of 2,6-dimethylphenol with formaldehyde under basic conditions to form the hydroxymethyl derivative. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Formyl)-2,6-dimethylphenyl]ethanol or 2-[4-(Carboxyl)-2,6-dimethylphenyl]ethanol.
Reduction: Formation of this compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-[4-(Methoxymethyl)-2,6-dimethylphenyl]ethanol: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which provide it with distinct chemical and biological properties. The dimethyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)-2,6-dimethylphenyl]ethanol |
InChI |
InChI=1S/C11H16O2/c1-8-5-10(7-13)6-9(2)11(8)3-4-12/h5-6,12-13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
OPOGWAOPDSJJHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CCO)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)








![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
